
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide" is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The compound is characterized by a carboxamide group at the second position and a 2-methylbenzoyl substituent at the fourth position of the pyrrole ring. Although the provided papers do not directly discuss this compound, they provide insights into the chemistry of related heterocyclic carboxamides, which can be used to infer properties and reactivity patterns for the compound of interest.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the paper titled "One-pot synthesis of 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives via a four-component reaction" describes a one-pot synthesis route to produce functionalized pyrrol carboxamide derivatives . This method involves the reaction of N-alkyl-3-oxobutanamides with a primary amine and dibenzoylacetylene, which could potentially be adapted to synthesize the compound "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic carboxamides can be determined using spectroscopic methods and X-ray crystallography. For example, the paper on the crystal structure of "4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide" provides insights into the molecular conformation and intermolecular interactions of a related compound . Such studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Heterocyclic carboxamides can undergo various chemical reactions, including functionalization and ring-opening reactions. The paper titled "Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine" discusses the functionalization reactions of a related carboxylic acid and its acid chloride derivative . These reactions can be used to infer the reactivity of the carboxamide group in "this compound" and suggest possible transformations it might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic carboxamides are influenced by their molecular structure. The paper on "Structure and Conformation of Solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide" provides an example of how X-ray analysis and molecular orbital methods can be used to study the conformation and properties of a solvated carboxamide . These techniques can be applied to "this compound" to predict its solubility, stability, and potential biological activity.
科学的研究の応用
Synthesis and Derivative Formation
- One-Pot Synthesis of Derivatives : A study by Alizadeh et al. (2008) detailed a method for synthesizing 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives, which are functionally similar to 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide. This involved reactions with N-alkyl-3-oxobutanamides and primary amines, highlighting the compound's utility in creating diverse derivatives (Alizadeh, Rezvanian, & Zhu, 2008).
Antibacterial Activity
- Potent Antibacterial Agents : A 2017 study demonstrated the antibacterial properties of pyrrole–2–carboxamide derivatives. Compounds like this compound were synthesized and showed significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, indicating their potential in antibacterial applications (Mane et al., 2017).
DNA Binding
- Minor Groove DNA Recognition : Swalley, Baird, and Dervan (1996) explored the use of polyamides like N-methylpyrrole-2-carboxamide for recognizing sequences in the minor groove of double-stranded DNA. Their research suggests that derivatives of this compound could potentially be tailored for specific DNA sequence recognition, useful in molecular biology and genetic engineering (Swalley, Baird, & Dervan, 1996).
Medicinal Chemistry
- Synthesis for Medicinal Applications : Pinna et al. (2002) synthesized various derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, structurally related to this compound, for potential medicinal applications. This indicates the relevance of such compounds in drug development, particularly for targeting specific receptors (Pinna et al., 2002).
Polymer Synthesis
- Polyamide Formation with Enhanced Solubility : More, Pasale, and Wadgaonkar (2010) synthesized aromatic polyamides containing structures similar to this compound. These polyamides showed enhanced solubility and could form flexible, transparent films, indicating potential applications in materials science (More, Pasale, & Wadgaonkar, 2010).
特性
IUPAC Name |
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-2-3-5-10(8)12(16)9-6-11(13(14)17)15-7-9/h2-7,15H,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBGZYGBXMABPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3018544.png)


![3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B3018548.png)
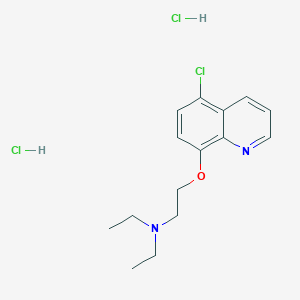

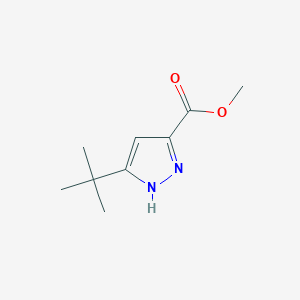
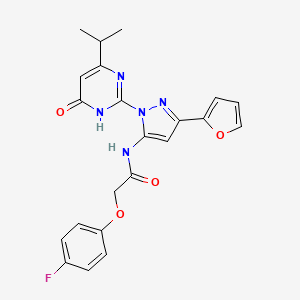

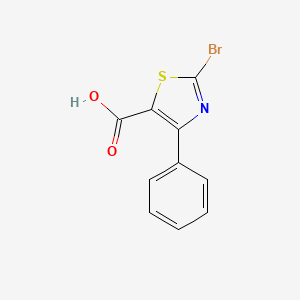

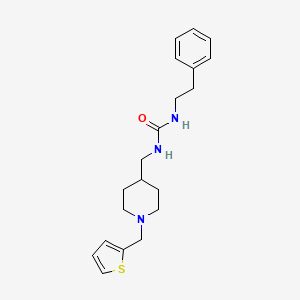
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3018565.png)
